1-(2-amino-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
This compound is a 1,8-naphthyridine derivative with a carboxamide group at position 3, substituted with a 4-fluorophenyl moiety. The 1-position features a 2-amino-2-oxoethyl side chain, while the 7-position is methyl-substituted. The core 1,8-naphthyridine scaffold is known for its pharmacological relevance, particularly in antimicrobial and kinase inhibition applications. The 4-fluorophenyl group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins, while the 2-amino-2-oxoethyl side chain may improve solubility and hydrogen-bonding interactions .
Properties
IUPAC Name |
1-(2-amino-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3/c1-10-2-7-13-16(25)14(8-23(9-15(20)24)17(13)21-10)18(26)22-12-5-3-11(19)4-6-12/h2-8H,9H2,1H3,(H2,20,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRQMZVVGNJWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-amino-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Naphthyridine Core:
- Starting with a suitable precursor such as 2-chloro-3-cyanopyridine.
- Cyclization reactions to form the naphthyridine ring system.
-
Functional Group Modifications:
- Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution.
- Addition of the amino-oxoethyl group through amide bond formation.
Industrial Production Methods: Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This includes:
- Using high-purity reagents.
- Controlling reaction temperatures and times.
- Employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: 1-(2-amino-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products:
- Oxidation and reduction reactions typically yield alcohols, ketones, or carboxylic acids.
- Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(2-amino-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-amino-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Key Observations:
Side Chain Modifications: The 2-amino-2-oxoethyl group in the target compound has higher hydrogen-bonding capacity (2 donors, 3 acceptors) than the 2-oxo-2-(propylamino)ethyl group in (2 donors, 2 acceptors), which may improve solubility and receptor interactions .
logP Trends : Chlorinated derivatives (e.g., ) exhibit higher logP values (~3.1) compared to fluorinated analogs (~2.8–3.24), correlating with increased hydrophobicity and membrane permeability .
Spectroscopic Data:
- ¹H NMR : The target compound’s NH proton (amide) is expected near δ 9.0–9.5 ppm, similar to (δ 9.19 ppm) and (δ 9.80 ppm) .
- IR Spectroscopy : The keto (C=O) and amide (C=O) stretches in the target compound (~1686 cm⁻¹ and ~1651 cm⁻¹) align with analogs in and , confirming structural integrity .
Pharmacological Implications
- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound may reduce off-target toxicity compared to chlorinated derivatives (), as fluorine’s smaller size minimizes metabolic activation to reactive intermediates .
- Aminoethyl Side Chain: The 2-amino-2-oxoethyl group enhances water solubility (predicted logSw = -3.42 for vs. -4.0 for chlorinated analogs), critical for bioavailability .
Biological Activity
The compound 1-(2-amino-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is part of the naphthyridine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅FN₄O₃ |
| Molecular Weight | 354.3 g/mol |
| CAS Number | 1251543-98-2 |
Antimicrobial Activity
Naphthyridine derivatives have been recognized for their antibacterial properties. The compound exhibits significant activity against various Gram-positive and Gram-negative bacteria. Research indicates that modifications to the naphthyridine core can enhance antibacterial efficacy, as seen in the development of newer quinolones .
Antitumor Activity
Compounds within the naphthyridine class have shown promise in cancer treatment. For instance, studies have indicated that certain naphthyridines can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. This effect is often attributed to their ability to interfere with DNA synthesis and repair mechanisms .
Antiviral Properties
Recent investigations suggest that some naphthyridine derivatives possess antiviral activity, particularly against viral strains responsible for respiratory infections. The mechanism appears to involve inhibition of viral replication and modulation of host immune responses .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives. Key findings include:
- Fluorination at C-4 Position : The presence of a fluorine atom at the para position of the phenyl ring enhances both antibacterial and antitumor activities.
- Amino Group Modifications : Variations in the amino substituent can significantly affect the compound's potency against specific pathogens and cancer cell lines.
Table 1 summarizes various modifications and their corresponding biological activities:
| Modification | Biological Activity |
|---|---|
| Fluorine at C-4 | Increased antibacterial activity |
| Methylation of amino group | Enhanced antitumor potency |
| Hydroxyl group addition | Improved antiviral efficacy |
Case Study 1: Antibacterial Efficacy
A study conducted on a series of naphthyridine derivatives demonstrated that compounds with a 4-fluorophenyl moiety exhibited superior activity against Staphylococcus aureus compared to their non-fluorinated counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for fluorinated analogs, indicating enhanced potency .
Case Study 2: Anticancer Potential
An investigation into the anticancer effects of this compound revealed that it could inhibit the growth of human breast cancer cells (MCF-7) by inducing apoptosis through a mitochondrial pathway. The compound's IC50 value was determined to be approximately 15 µM, showcasing its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
